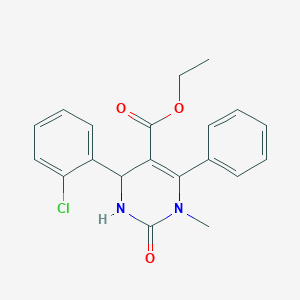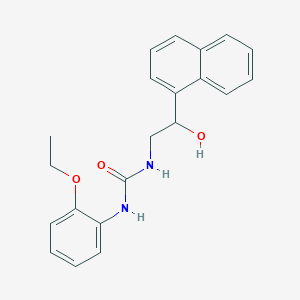
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has been of significant interest in various fields of scientific research. This compound’s unique structural configuration makes it a versatile candidate for exploration in chemical, biological, medicinal, and industrial applications.
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline
Reactants: : Tetrahydroquinoline and ethyl sulfonyl chloride
Conditions: : Anhydrous conditions, solvent like dichloromethane, catalyst such as triethylamine
Procedure: : Reacting tetrahydroquinoline with ethyl sulfonyl chloride in the presence of a base to obtain 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline.
Step 2: : Coupling with 1-methyl-1H-pyrazole-4-sulfonamide
Reactants: : 1-methyl-1H-pyrazole-4-sulfonamide and synthesized intermediate from Step 1
Conditions: : Use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Procedure: : Combining the intermediate with 1-methyl-1H-pyrazole-4-sulfonamide under coupling conditions to form the final product.
Industrial Production Methods
Large-scale production involves optimizing the reaction conditions to ensure high yield and purity, often employing continuous flow reactors for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The ethylsulfonyl group can undergo oxidation to sulfone or sulfoxide derivatives.
Reduction: : The compound can be reduced, though selectively, to modify specific functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions in the pyrazole or tetrahydroquinoline moieties.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Reduction: : Use of reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: : Reagents such as halogens, alkylating agents under respective conditions (acidic, basic, or neutral).
Major Products
Depending on the reactions, the products could include sulfone derivatives, reduced tetrahydroquinoline compounds, or substituted pyrazole analogs.
Scientific Research Applications
Chemistry: : Utilized in synthesizing novel compounds for material science or chemical biology.
Biology: : As a probe in biochemical studies, it helps in understanding enzyme functions or cellular processes.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Used in developing advanced materials, polymers, and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit certain kinases or disrupt protein-protein interactions, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide
N-(ethylsulfonylquinolin-6-yl)-1H-pyrazole-4-sulfonamide
N-(1-methylquinolin-6-yl)-1H-pyrazole-4-sulfonamide
Uniqueness
Compared to other similar compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide has a unique combination of sulfonyl and tetrahydroquinoline groups, enhancing its chemical stability and biological activity. Its structural elements confer distinct reactivity patterns, making it a valuable molecule for developing new therapeutic agents and industrial applications.
This versatile compound holds immense potential for various innovative applications in scientific research and industry, thanks to its unique chemical properties and multifaceted reactivity.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c1-3-24(20,21)19-8-4-5-12-9-13(6-7-15(12)19)17-25(22,23)14-10-16-18(2)11-14/h6-7,9-11,17H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGDEKHSFJSPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2849849.png)
![(R)-[1-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER](/img/structure/B2849851.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849853.png)
![5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2849854.png)
![4-chloro-N-[4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2849855.png)



![3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide](/img/structure/B2849859.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2849860.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2849861.png)
![N,N-diethyl-4-[(2-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2849862.png)
